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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of
dodecyl sulfide (CAS: 2469-45-6). Direct experimental values for the core thermodynamic
properties of dodecyl sulfide, such as the standard enthalpy of formation, standard molar
entropy, and heat capacity, are not readily available in published literature. This scarcity is
primarily due to the complex experimental techniques required for organosulfur compounds.
Consequently, this guide presents a detailed examination of the established experimental and
computational methodologies for determining these properties. Furthermore, to provide context
and a basis for estimation, thermodynamic data for the analogous C24 alkane, tetracosane, is
provided. This document is intended to serve as a foundational resource for researchers,
enabling them to understand the methodologies required to obtain these critical values and to
make informed estimations for modeling and experimental design.

Introduction

Dodecyl sulfide, also known as didodecyl sulfide or dilauryl sulfide ([CH3(CH2)11]2S), is a
large hydrophobic molecule with applications in various fields, including as a component in
organic synthesis and as a ligand in materials science. A thorough understanding of its
thermodynamic properties is crucial for process optimization, reaction modeling, and predicting
its behavior in different environments. This guide addresses the core thermodynamic
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parameters: standard enthalpy of formation (AfH°), standard molar entropy (S°), Gibbs free
energy of formation (AfG°®), and heat capacity (Cp).

Physicochemical and Thermodynamic Data

While specific experimental thermodynamic data for dodecyl sulfide is sparse, its basic
physical properties have been documented. To offer a useful point of reference for its
thermodynamic properties, the following tables include both the known physical characteristics
of dodecyl sulfide and the standard thermodynamic values for its analogous hydrocarbon, n-
tetracosane (C24Hso0), which has a similar molecular weight and structure, differing by the
substitution of a methylene group with a sulfur atom.

Table 1: Physicochemical Properties of Dodecyl Sulfide

Property Value Source(s)
Molecular Formula C24H50S [PubChem]
Molar Mass 370.72 g/mol [Sigma-Aldrich]
White to almost white powder
Appearance [ChemBK]
or crystals
Melting Point 38-40 °C [ChemBK, Sigma-Aldrich]
Boiling Point 260-263 °C at 4 mmHg [ChemBK, Sigma-Aldrich]
Density 0.845 g/lcm3 [ChemBK]
Vapor Pressure 2.14 x 10~ mmHg at 25 °C [ChemBK]
_ >113 °C (>235.4 °F) - closed _ _
Flash Point [Sigma-Aldrich]
cup

Table 2: Estimated Thermodynamic Properties for Dodecyl Sulfide

Direct experimental data for dodecyl sulfide is not available in the cited literature. The values
for n-tetracosane (Cz24Hbso), its hydrocarbon analog, are provided for estimation purposes. The
introduction of a sulfur atom in place of a CHz group is expected to alter these values. For
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instance, the C-S bond is weaker than a C-C bond, and the C-S-C bond angle is different,
which would influence the enthalpy of formation and entropy.

Thermodynamic n-Tetracosane .
Phase Units
Property (C24Hs0) Value
Standard Enthalpy of ]
) -594.3+ 3.4 solid kJ/mol
Formation (AfH°®)
Standard Molar
679.9+ 3.0 solid J/mol-K
Entropy (S°)
Heat Capacity (Cp) 725.0 solid J/mol-K

Experimental Protocols for Thermodynamic
Property Determination

The determination of thermodynamic properties for organosulfur compounds like dodecyl
sulfide requires specialized and precise experimental techniques. The following sections detail
the standard methodologies.

Standard Enthalpy of Formation via Rotating-Bomb
Calorimetry

The standard enthalpy of formation (AfH®) is most accurately determined from the standard
enthalpy of combustion (AcH®), measured using calorimetry. For sulfur-containing compounds,
static-bomb calorimetry is inadequate due to the formation of a mixture of sulfur oxides and
sulfuric acid of varying concentrations. The established method is rotating-bomb calorimetry,
which ensures a complete and well-defined final state.[1][2]

Methodology:

o Sample Preparation: A precisely weighed sample of dodecyl sulfide (typically <1.5 g) is
placed in a crucible within the combustion bomb.[3] A known length of fuse wire is connected
to the electrodes, positioned to ignite the sample.
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Bomb Sealing and Pressurization: A small, known amount of distilled water is added to the
bomb to dissolve the acid products formed during combustion. The bomb is then sealed and
purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of
approximately 30-35 atm.[3][4]

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the
calorimeter's containment vessel (the "bucket"). The entire assembly is placed in an
isothermal or adiabatic jacket to minimize heat exchange with the surroundings.

Combustion and Data Acquisition: The sample is ignited by passing an electric current
through the fuse wire. The bomb is rotated during and after combustion to ensure that all
sulfur-containing products are dissolved in the bomb solution, forming a uniform sulfuric acid
solution. The temperature of the water in the bucket is recorded at regular intervals before,
during, and after combustion to determine the temperature change (AT).[5]

Analysis of Products: After combustion, the bomb is depressurized, and the contents are
carefully collected. The liquid phase is titrated to determine the total amount of acid (sulfuric
acid and nitric acid from any residual N2) formed.[5] The amount of unburned fuse wire is
also measured.

Calculation:

o The total heat released (g_total) is calculated from the temperature change and the heat
capacity of the calorimeter system (C_cal), which is determined separately using a
standard substance like benzoic acid.

o Corrections are made for the heat released by the combustion of the fuse wire and the
formation of nitric acid.

o The resulting energy change at constant volume (AcU) is corrected to standard state
conditions (Washburn corrections) to account for the deviation of reactants and products
from their standard states of 1 bar pressure.[2][6]

o The standard enthalpy of combustion (AcH°) is then calculated from AcU.

o Finally, the standard enthalpy of formation (AfH®) is determined using Hess's Law, from the
known AfH° values of the combustion products (CO2(g) and H20(l)) and the calculated
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Figure 1. Workflow for determining enthalpy of formation using rotating-bomb calorimetry.

Heat Capacity via Differential Scanning Calorimetry
(DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity
(Cp) of a substance as a function of temperature. The "three-step method" is a common
procedure.[7][8]

Methodology:

 Instrument Calibration: The DSC instrument must be calibrated for both temperature and
heat flow. Temperature calibration is typically performed using certified standards with known
melting points (e.g., indium, zinc). Heat flow calibration is also performed using a standard
material.[7]

o Baseline Run (Step 1): An initial scan is performed with two empty, matched sample pans
(one for the sample, one for the reference) to measure the baseline heat flow of the
instrument over the desired temperature range. This accounts for any asymmetry in the
system.[8]

o Standard Reference Run (Step 2): A precisely weighed sample of a standard reference
material with a well-known heat capacity, such as sapphire (a-Al203), is placed in the sample
pan. The scan is then repeated under the exact same conditions as the baseline run.

o Sample Run (Step 3): The standard is replaced with a precisely weighed sample of dodecyl
sulfide, and the scan is repeated a third time under identical conditions.

o Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is
calculated using the following equation:

Cp,sample = (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (m_std /
m_sample) * Cp,std

Where:
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o DSC_sample, DSC_baseline, and DSC_std are the heat flow signals from the sample,
baseline, and standard runs, respectively.

o m_sample and m_std are the masses of the sample and the standard.

o Cp,std is the known heat capacity of the standard material.
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Figure 2. Three-step workflow for determining heat capacity using Differential Scanning
Calorimetry (DSC).

Computational Chemistry Protocols

Given the challenges of experimental measurements, high-level ab initio quantum chemical
calculations provide a powerful alternative for determining the gas-phase thermodynamic
properties of molecules like dodecyl sulfide.[9]

Enthalpy of Formation via Atomization or Isodesmic
Reactions

The gas-phase standard enthalpy of formation at 298.15 K can be calculated from first
principles.

Methodology:

o Geometry Optimization: The 3D structure of the dodecyl sulfide molecule is optimized using
a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a
suitable basis set (e.g., B3LYP/6-311G(d,p)).[10]

 Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are
calculated. This confirms the structure is a true minimum on the potential energy surface (no
imaginary frequencies) and is used to compute the zero-point vibrational energy (ZPVE) and
the thermal correction to enthalpy.[11]

e High-Accuracy Single-Point Energy Calculation: A more accurate electronic energy (Eo) is
calculated at the optimized geometry using a high-level method, such as Coupled Cluster
with single, double, and perturbative triple excitations (CCSD(T)) or a composite method like
G3, G4, or CBS-QB3.[12][13]

» Calculation of Total Enthalpy: The total enthalpy of the molecule at 298.15 K (Hz9s) is the
sum of the high-accuracy electronic energy, the ZPVE, and the thermal correction from 0 K
to 298.15 K.

o Enthalpy of Formation Calculation: The AfH® is typically calculated using a balanced reaction
(an isodesmic reaction is preferred as it conserves bond types, leading to better error
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cancellation).[11][14] The calculated ArH29s for this reaction is combined with the known
experimental AfH29s values for the other reactants and products to determine the AfH®29s Of
dodecyl sulfide.

Conclusion

This guide summarizes the available physicochemical data for dodecyl sulfide and provides
detailed protocols for the experimental and computational determination of its core
thermodynamic properties. While specific experimental values for dodecyl sulfide's enthalpy
of formation, entropy, and heat capacity are currently absent from the literature, the
methodologies described herein—rotating-bomb calorimetry, differential scanning calorimetry,
and ab initio calculations—represent the definitive approaches for obtaining this data. For
professionals in research and drug development, this guide serves as a practical reference for
either undertaking these measurements or for utilizing computational tools to generate reliable
estimates essential for advanced modeling and process design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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